molecular formula C14H18BrNO B5865555 N-(4-bromophenyl)-2-cyclohexylacetamide

N-(4-bromophenyl)-2-cyclohexylacetamide

カタログ番号 B5865555
分子量: 296.20 g/mol
InChIキー: BLHDKCBWUZSTMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-cyclohexylacetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the amide class of compounds, and it is characterized by its unique chemical structure, which includes a bromophenyl group and a cyclohexylacetamide group. In

作用機序

The mechanism of action of N-(4-bromophenyl)-2-cyclohexylacetamide involves its binding to the α1β2γ2 GABA(A) receptor subtype, which is located in the brain and is involved in the regulation of inhibitory neurotransmission. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor by increasing the affinity of GABA for the receptor and increasing the opening of the chloride ion channel. This leads to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA(A) receptor activity. This compound has been shown to enhance the activity of the α1β2γ2 GABA(A) receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, further supporting its potential therapeutic applications.

実験室実験の利点と制限

One of the advantages of using N-(4-bromophenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the α1β2γ2 GABA(A) receptor subtype. This allows researchers to study the specific effects of this compound on this receptor subtype, without affecting other GABA(A) receptor subtypes or other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to have dose-dependent effects on animal behavior and physiology, and caution should be taken when using this compound in lab experiments.

将来の方向性

There are several future directions for research on N-(4-bromophenyl)-2-cyclohexylacetamide. One area of interest is the development of this compound analogs with improved selectivity and potency for the α1β2γ2 GABA(A) receptor subtype. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on the GABA(A) receptor subtype, and to explore its effects on other neurotransmitter systems.

合成法

The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide involves the reaction of 4-bromobenzylamine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis can be improved by using different solvents and optimizing reaction conditions.

科学的研究の応用

N-(4-bromophenyl)-2-cyclohexylacetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of GABA(A) receptors in the brain. This compound is a selective positive allosteric modulator of the α1β2γ2 GABA(A) receptor subtype, which is the most abundant GABA(A) receptor subtype in the brain. This compound has been shown to enhance the activity of this receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety.

特性

IUPAC Name

N-(4-bromophenyl)-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHDKCBWUZSTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。